[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid
Description
[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid is a boronic acid derivative featuring a pyrene moiety linked via a methylamino group to a phenylboronic acid core. Pyrene, a polycyclic aromatic hydrocarbon, confers unique electronic and steric properties, making this compound valuable in applications such as supramolecular chemistry, biosensing, and enzyme inhibition. The boronic acid group enables covalent interactions with diols (e.g., carbohydrates) and participation in Suzuki-Miyaura cross-coupling reactions, while the pyrene group enhances π-π stacking and hydrophobic interactions .
Properties
CAS No. |
921198-25-6 |
|---|---|
Molecular Formula |
C24H20BNO2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
[2-[(pyren-2-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C24H20BNO2/c27-25(28)22-7-2-1-4-21(22)15-26-14-16-12-19-10-8-17-5-3-6-18-9-11-20(13-16)24(19)23(17)18/h1-13,26-28H,14-15H2 |
InChI Key |
YCGMXZCTYLTMSZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNCC2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrene Derivative: The synthesis begins with the preparation of a pyrene derivative, such as pyren-2-ylmethylamine, through nitration, reduction, and subsequent functional group transformations.
Aminomethylation: The pyrene derivative is then subjected to aminomethylation, where it reacts with formaldehyde and a secondary amine to form the aminomethyl group.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction, where the aminomethylated pyrene derivative reacts with a boronic acid precursor under mild conditions.
Industrial Production Methods
Industrial production of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides, facilitated by a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding phenols or other oxygenated derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or boronic esters.
Substitution: Amino-substituted derivatives.
Scientific Research Applications
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group interacts with hydroxyl groups, forming boronate esters, which are crucial in various biochemical and chemical processes. The pyrene moiety enhances the compound’s fluorescence, making it useful in imaging and sensing applications .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Comparisons
The compound’s closest structural analogs include phenylboronic acids (PBAs) substituted with aromatic or aliphatic groups. Key differences and similarities are outlined below:

Key Observations :
- Pyrene vs. Smaller Aromatic Groups: The pyrene substituent significantly increases molecular weight (MW: ~395 g/mol) and hydrophobicity compared to analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (MW: ~314 g/mol). This enhances π-π stacking but reduces aqueous solubility .
- Amino-Methyl Linker: The amino-methyl bridge in [2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid is structurally analogous to derivatives like (R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acid, facilitating interactions with biological targets (e.g., enzymes) via hydrogen bonding and van der Waals forces .
Enzyme Inhibition :
- HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibits superior binding affinity (−8.7 kcal/mol) to fungal HDACs compared to trichostatin A (−7.0 kcal/mol), attributed to its methoxyethyl group’s H-bonding with His191 and Leu284 . In contrast, the pyrene-containing analog’s bulky substituent may sterically hinder enzyme binding but enhance inhibition via hydrophobic interactions in lipid-rich environments.
- β-Lactamase Inhibition : Derivatives like N-2-Thiophen-2-Yl-Acetamide Boronic acid show potent β-lactamase inhibition (IC₅₀: 0.2 µM), while the pyrene analog’s activity remains unexplored .
Physicochemical Properties :
Notable Trends:
- The pyrene derivative’s high LogP (4.2) limits solubility but improves membrane permeability, a critical factor for intracellular targets.
- Methyl phenyl boronic acid’s low %RSD (4.1%) suggests superior stability in analytical workflows compared to carboxy-substituted analogs .
Biological Activity
The compound [2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid is a derivative of boronic acid featuring a pyrene moiety, which is known for its unique photophysical properties. Boronic acids, in general, have garnered attention for their biological activities, including anticancer, antibacterial, and antioxidant effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in therapeutic contexts.
Boronic acids interact with various biological targets due to their ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This property is particularly relevant in the context of enzyme inhibition and molecular recognition. The pyrene group enhances the compound's photophysical properties, allowing for potential applications in fluorescence-based sensing and imaging.
Anticancer Activity
Recent studies have demonstrated that boronic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study indicated that compounds with similar structures showed a half-maximal inhibitory concentration (IC50) ranging from 0.1969 μM to 0.2251 μM against breast cancer cells (4T1) . This suggests that the pyrene-substituted boronic acid may also possess potent anticancer properties.
Antibacterial Activity
Boronic acids have been reported to display antibacterial activity against several pathogens. For example, a study highlighted that certain boronic ester compounds exhibited effective inhibition against Escherichia coli at concentrations as low as 6.50 mg/mL . This antibacterial potential may extend to the pyrene-substituted compound, warranting further investigation.
Antioxidant Properties
The antioxidant capabilities of boronic acids are well-documented. A synthesized boronic ester compound demonstrated significant antioxidant activity with IC50 values of 0.11 µg/mL (ABTS), 0.14 µg/mL (DPPH), and 1.73 µg/mL (CUPRAC) . These findings suggest that the pyrene-containing boronic acid could similarly contribute to oxidative stress mitigation.
In Vitro Studies
- Cytotoxicity Assays : The cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated a concentration-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
- Enzyme Inhibition : The compound's ability to inhibit key enzymes was assessed. It showed moderate acetylcholinesterase activity (IC50: 115.63 µg/mL) and high butyrylcholinesterase activity (IC50: 3.12 µg/mL), indicating its potential role in neuroprotective therapies .
- Antimicrobial Testing : The compound's efficacy against bacterial strains was tested, revealing promising results that support further exploration for therapeutic applications in infectious diseases.
Data Table: Biological Activity Summary
| Activity Type | Tested Concentration | IC50 Value | Remarks |
|---|---|---|---|
| Cytotoxicity | 0.1969 - 0.2251 μM | 0.1969 μM | Effective against breast cancer cells |
| Antioxidant Activity | Various | 0.11 - 1.73 µg/mL | Strong antioxidant properties |
| Antibacterial Activity | 6.50 mg/mL | Effective | Active against E. coli |
| Enzyme Inhibition | Various | 3.12 - 115.63 µg/mL | Inhibits butyrylcholinesterase significantly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

